

In-Depth Technical Guide: BMS-192364 (CAS Number: 202822-21-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-192364

Cat. No.: B1667176

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-192364 is a small molecule compound identified as a Regulator of G protein Signaling (RGS) agonist. It targets the interaction between G α subunits and RGS proteins, thereby modulating G protein-coupled receptor (GPCR) signaling pathways. Specifically, it has been reported to enhance the activity of GTPase-activating proteins (GAPs) on Gq proteins, leading to the inhibition of calcium flux and the reduction of smooth muscle contraction, with a particular focus on urinary bladder function. This technical guide provides a comprehensive overview of the available information on **BMS-192364**, including its chemical properties, mechanism of action, and relevant (though general) experimental protocols. Due to the limited availability of public data, specific quantitative metrics for **BMS-192364** are not available. This document aims to serve as a foundational resource for researchers interested in the study of RGS agonists and their potential therapeutic applications.

Chemical and Physical Properties

BMS-192364 is a synthetic organic compound with the following identifiers:

Property	Value
CAS Number	202822-21-7
Molecular Formula	C ₁₅ H ₉ ClF ₃ N ₃ O ₂
Molecular Weight	355.70 g/mol
IUPAC Name	2-(5-chloro-2-hydroxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
Appearance	Solid powder
Solubility	Soluble in DMSO

Storage and Handling: Store as a solid powder at -20°C for long-term stability. For experimental use, prepare fresh solutions in a suitable solvent like DMSO.

Mechanism of Action: Targeting the Gα-RGS Interface

BMS-192364 functions as an RGS agonist, a class of molecules that enhance the activity of RGS proteins. RGS proteins are critical negative regulators of GPCR signaling. They act as GTPase-activating proteins (GAPs) for the Gα subunits of heterotrimeric G proteins.

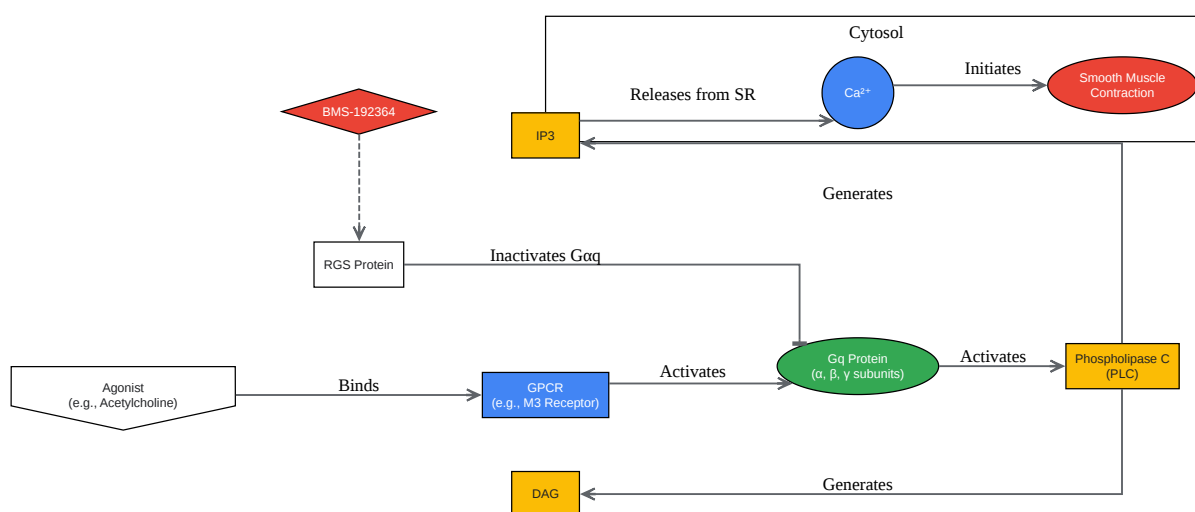
The canonical G protein cycle involves the exchange of GDP for GTP on the Gα subunit upon GPCR activation, leading to the dissociation of Gα-GTP from the Gβγ dimer and subsequent downstream signaling. The intrinsic GTPase activity of the Gα subunit is relatively slow. RGS proteins accelerate this GTP hydrolysis, leading to the formation of the inactive Gα-GDP, which then re-associates with Gβγ, terminating the signal.

BMS-192364 is reported to target the interaction between Gα and RGS proteins, facilitating the formation of an inactive Gα-RGS complex.[1] This enhanced GAP activity specifically on Gq proteins leads to a more rapid termination of Gq-mediated signaling.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **BMS-192364** within the Gq signaling cascade, which is crucial for smooth muscle contraction in tissues like the urinary

bladder.



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Caption: Proposed mechanism of **BMS-192364** in the Gq signaling pathway. (Within 100 characters)

Preclinical Focus: Overactive Bladder

The primary reported therapeutic application of **BMS-192364** is in the context of overactive bladder (OAB). Detrusor (bladder smooth muscle) contraction is largely mediated by the M3 muscarinic acetylcholine receptor, a Gq-coupled GPCR. By enhancing the inactivation of Gq, **BMS-192364** is expected to reduce carbachol-induced (a muscarinic agonist) bladder contractions.

Quantitative Data

Specific in vitro (e.g., IC_{50} , EC_{50}) and in vivo efficacy data for **BMS-192364** are not readily available in the public scientific literature. Research in this area would require experimental determination of these values. For context, other small molecule modulators of Gq-mediated pathways have been investigated for similar indications.

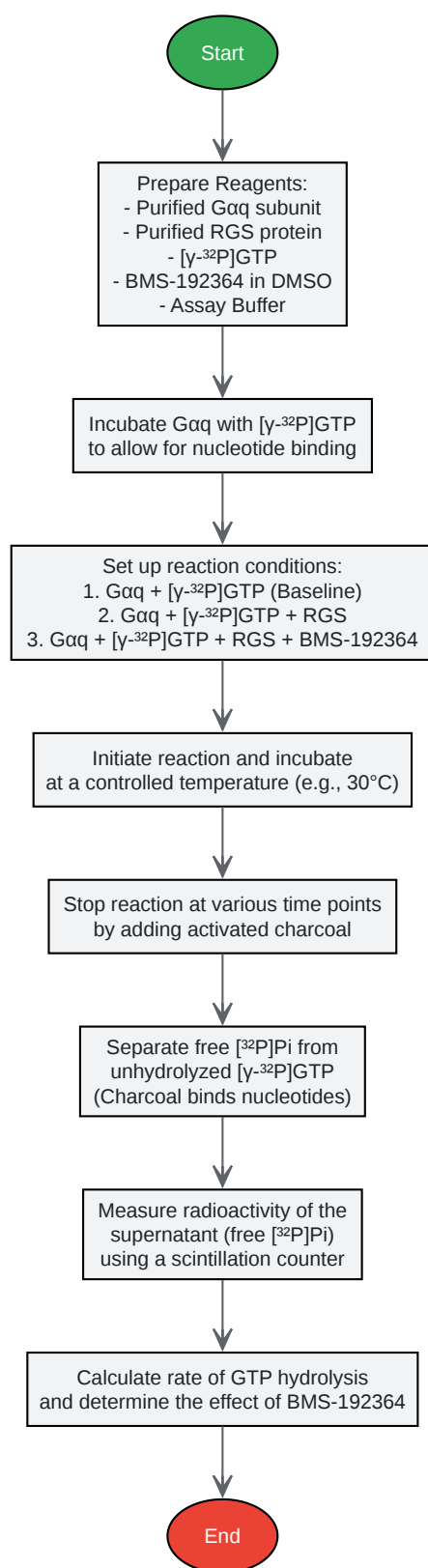
Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the characterization of an RGS agonist like **BMS-192364**.

In Vitro RGS GTPase-Activating Protein (GAP) Assay

This assay measures the ability of an RGS protein to accelerate the GTP hydrolysis rate of a $G\alpha$ subunit, and how this is modulated by a compound like **BMS-192364**.

Workflow Diagram:



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Caption: Workflow for a radiometric RGS GAP assay. (Within 100 characters)

Methodology:

- Reagent Preparation:
 - Purify recombinant Gαq and RGS proteins.
 - Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.1% C₁₂E₁₀).
 - Prepare serial dilutions of **BMS-192364** in DMSO.
- GTP Loading:
 - Incubate Gαq with [γ-³²P]GTP in the assay buffer on ice to allow for nucleotide binding.
- Reaction:
 - Initiate the reaction by adding the RGS protein and either **BMS-192364** or vehicle (DMSO) to the Gαq-[γ-³²P]GTP mixture.
 - Incubate at 30°C.
- Termination and Measurement:
 - At various time points, terminate the reaction by adding a charcoal slurry.
 - Centrifuge to pellet the charcoal (which binds the unhydrolyzed GTP).
 - Measure the radioactivity of the supernatant, which contains the released [³²P]Pi, using a scintillation counter.
- Data Analysis:
 - Plot the amount of [³²P]Pi released over time to determine the rate of GTP hydrolysis.
 - Compare the rates in the presence and absence of **BMS-192364** to determine its effect on RGS activity.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to a stimulus, and how this is affected by **BMS-192364**.

Methodology:

- Cell Culture:
 - Culture a relevant cell line (e.g., a cell line endogenously or exogenously expressing the M3 receptor) in a 96-well plate.
- Dye Loading:
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
- Compound Incubation:
 - Wash the cells and incubate with different concentrations of **BMS-192364** or vehicle for a specified period.
- Stimulation and Measurement:
 - Place the plate in a fluorescence plate reader.
 - Establish a baseline fluorescence reading.
 - Inject a Gq-agonist (e.g., carbachol) to stimulate an increase in intracellular calcium.
 - Record the change in fluorescence over time.
- Data Analysis:
 - Calculate the peak fluorescence intensity or the area under the curve for each well.
 - Determine the inhibitory effect of **BMS-192364** on the carbachol-induced calcium flux and calculate an IC₅₀ value.

Ex Vivo Bladder Strip Contraction Assay

This assay directly measures the effect of **BMS-192364** on smooth muscle contraction in isolated bladder tissue.

Methodology:

- Tissue Preparation:
 - Euthanize a laboratory animal (e.g., rat or guinea pig) and dissect the urinary bladder.
 - Cut the bladder into longitudinal strips.
- Organ Bath Setup:
 - Mount the bladder strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
 - Connect the strips to an isometric force transducer to record contractile force.
- Compound Incubation:
 - Allow the tissue to equilibrate.
 - Add varying concentrations of **BMS-192364** or vehicle to the organ bath and incubate.
- Contraction Measurement:
 - Generate a cumulative concentration-response curve to a contractile agonist like carbachol.
 - Record the changes in contractile force.
- Data Analysis:
 - Compare the carbachol concentration-response curves in the presence and absence of **BMS-192364**.

- Determine if **BMS-192364** causes a rightward shift in the curve and a reduction in the maximum contraction, indicative of antagonism.

Conclusion and Future Directions

BMS-192364 represents a tool compound for studying the role of RGS proteins in Gq-mediated signaling, particularly in the context of smooth muscle physiology. While its primary application appears to be in the research of overactive bladder, the modulation of RGS protein activity has broader therapeutic potential in various diseases involving dysregulated GPCR signaling. Further research is required to fully elucidate the specific in vitro and in vivo pharmacological profile of **BMS-192364**, including its selectivity for different RGS proteins and G α subunits, as well as its pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a framework for such investigations. The development of potent and selective RGS modulators remains an active area of research with the potential to yield novel therapeutics.

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References

- 1. Safety and efficacy of beta-3 adrenergic agonists in treating neurogenic lower urinary tract dysfunction: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
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